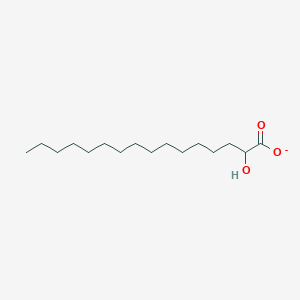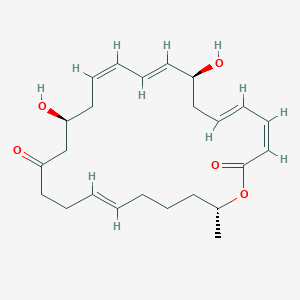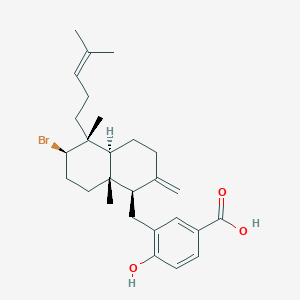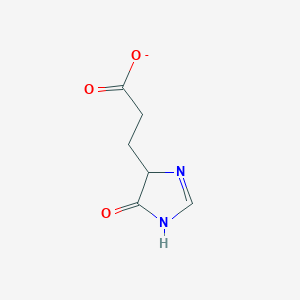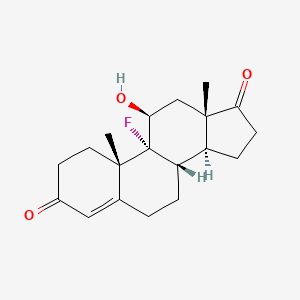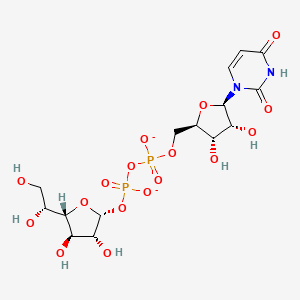
UDP-alpha-D-galactofuranose(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-alpha-D-galactofuranose(2-) is a UDP-D-galactofuranose(2-) in which the anomeric centre of the galactofuranose moiety has alpha-configuration. It is a conjugate base of an UDP-alpha-D-galactofuranose.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Studies :
- Marlow and Kiessling (2001) developed an efficient synthetic route to UDP-Galf, highlighting its importance for laboratory studies and potential industrial applications (Marlow & Kiessling, 2001).
- Liautard et al. (2008) reported the synthesis of UDP-Galf analogs and their evaluation as inhibitors of UDP-Gal mutase, an enzyme crucial in the biosynthesis of galactofuranose-containing bacterial cell-surface glycans (Liautard et al., 2008).
- Richards and Lowary (2009) reviewed advances in the synthesis of molecules containing Galf residues, including UDP-Galf, for understanding enzymes processing these residues and identifying potential inhibitors (Richards & Lowary, 2009).
Role in Pathogen Biosynthesis and Potential Drug Targets :
- Bakker et al. (2005) identified eukaryotic UDP-galactopyranose mutases, key in galactofuranose biosynthesis, as potential targets for new antituberculosis drugs, given their essential role in the growth and viability of mycobacteria (Bakker et al., 2005).
- Tanner et al. (2014) provided a comprehensive review of UDP-galactopyranose mutase, emphasizing its potential as a target for developing antimicrobials against organisms that require galactofuranose for survival (Tanner et al., 2014).
- Fullerton et al. (2003) analyzed the reaction mechanism of UDP-galactopyranose mutase, which provides the activated biosynthetic precursor of galactofuranose, a key cell wall component of many bacterial pathogens (Fullerton et al., 2003).
Development of Inhibitors for Pathogenic Microorganisms :
- Peltier et al. (2010) synthesized derivatives of UDP-Galf to prevent the formation of mycobacterial galactan in cell-free assays, paving the way for new therapeutic agents against tuberculosis (Peltier et al., 2010).
- Dykhuizen et al. (2008) developed UGM inhibitors to block mycobacterial growth, targeting the enzyme that mediates isomerization of UDP-Galf from UDP-galactopyranose, crucial in Galf incorporation in mycobacteria (Dykhuizen et al., 2008).
Propiedades
Fórmula molecular |
C15H22N2O17P2-2 |
|---|---|
Peso molecular |
564.29 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5(19)12-9(22)11(24)14(32-12)33-36(28,29)34-35(26,27)30-4-6-8(21)10(23)13(31-6)17-2-1-7(20)16-15(17)25/h1-2,5-6,8-14,18-19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,16,20,25)/p-2/t5-,6-,8-,9-,10-,11-,12+,13-,14-/m1/s1 |
Clave InChI |
ZQLQOXLUCGXKHS-SIAUPFDVSA-L |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O)O)O)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(O3)C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



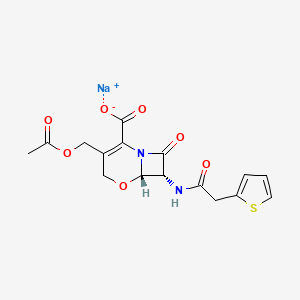

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methyl-3-oxohex-4-enethioate](/img/structure/B1264569.png)
![(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1264570.png)
![(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1264571.png)
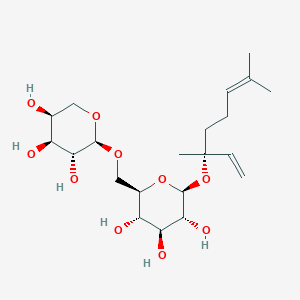
![2-[[1-[[3-(2-Hydroxyethoxy)phenyl]methyl]-4-piperidinyl]methyl]isoindole-1,3-dione](/img/structure/B1264573.png)
